D-Fructose-d-1
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Overview
Description
D-Fructose-d-1: is a ketohexose, a type of simple sugar that is found naturally in many plants. It is one of the three most important hexoses in living organisms, along with D-glucose and D-galactose . This compound is commonly found in honey, fruits, and some vegetables. It is known for its high sweetness and is often used as a sweetener in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-d-1 can be synthesized through the isomerization of D-glucose using the enzyme glucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose to D-fructose . The reaction conditions typically involve a pH range of 7-8 and a temperature range of 60-70°C .
Industrial Production Methods: In industrial settings, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase . This process is commonly used in the production of high-fructose corn syrup, which is widely used as a sweetener in the food industry .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-d-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.
Isomerization: this compound can be isomerized to D-glucose using glucose isomerase.
Common Reagents and Conditions:
Dehydration: Dehydration reactions typically involve the use of acid catalysts and high temperatures.
Major Products Formed:
5-Hydroxymethylfurfural (5-HMF): A major product formed from the oxidation and dehydration of this compound.
Scientific Research Applications
Chemistry: D-Fructose-d-1 is used as a starting material in the synthesis of various chemicals, including 5-HMF, which is a valuable platform chemical for the production of biofuels and bioplastics .
Biology: In biological research, this compound is used to study carbohydrate metabolism and its effects on cellular processes .
Medicine: this compound is used in medical research to study its effects on blood sugar levels and its potential role in the development of metabolic disorders .
Industry: In the food industry, this compound is widely used as a sweetener in various food products, including beverages, baked goods, and confectionery .
Mechanism of Action
Molecular Targets and Pathways: D-Fructose-d-1 exerts its effects primarily through its metabolism in the liver. It is phosphorylated by the enzyme fructokinase to produce fructose-1-phosphate, which is then further metabolized to produce energy . The metabolism of this compound involves several key pathways, including glycolysis and gluconeogenesis .
Comparison with Similar Compounds
D-Galactose: Another aldohexose that differs from this compound in the configuration of the hydroxyl groups.
Uniqueness: this compound is unique among the hexoses due to its high sweetness and its ability to be metabolized through different pathways compared to D-glucose and D-galactose . It is also the most abundant ketohexose found in nature .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D |
InChI Key |
BJHIKXHVCXFQLS-WLJULAHPSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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